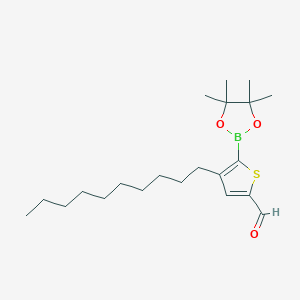
4-Decyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Decyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde is an organic compound that features a thiophene ring substituted with a decyl chain, a dioxaborolane group, and an aldehyde group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Decyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a variety of methods, including the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Introduction of the Decyl Chain: The decyl chain can be introduced via a Friedel-Crafts alkylation reaction, where the thiophene ring is alkylated with decyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formylation: The aldehyde group can be introduced via a Vilsmeier-Haack reaction, where the thiophene derivative is treated with a formylating agent such as DMF and POCl3.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control of reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dioxaborolane group can undergo Suzuki-Miyaura cross-coupling reactions with various aryl or vinyl halides in the presence of a palladium catalyst to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Palladium(0) catalyst, aryl halide, and a base such as potassium carbonate in an organic solvent like toluene.
Major Products
Oxidation: 4-Decyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylic acid.
Reduction: 4-Decyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-methanol.
Substitution: Various aryl-substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its ability to undergo Suzuki-Miyaura coupling makes it valuable for constructing biaryl compounds, which are important in pharmaceuticals and materials science.
Biology
While direct biological applications might be limited, derivatives of this compound could be explored for their biological activity, particularly in drug discovery and development.
Medicine
Potential medicinal applications could involve the synthesis of thiophene-based drugs, which are known for their anti-inflammatory, antimicrobial, and anticancer properties.
Industry
In industry, this compound could be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its conjugated system and functional groups that allow for fine-tuning of electronic properties.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific application. In the context of organic electronics, the compound’s conjugated system allows for efficient charge transport. In chemical reactions, the dioxaborolane group facilitates cross-coupling reactions by forming stable intermediates with palladium catalysts.
Comparación Con Compuestos Similares
Similar Compounds
4-Decylthiophene-2-carbaldehyde: Lacks the dioxaborolane group, making it less versatile for cross-coupling reactions.
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde: Similar structure but without the decyl chain, affecting its solubility and electronic properties.
4-Decyl-5-bromothiophene-2-carbaldehyde: Contains a bromine atom instead of the dioxaborolane group, which can also participate in cross-coupling reactions but with different reactivity and conditions.
Uniqueness
The presence of both the decyl chain and the dioxaborolane group in 4-Decyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde makes it particularly unique. The decyl chain enhances solubility in organic solvents, while the dioxaborolane group allows for versatile cross-coupling reactions, making it a valuable intermediate in organic synthesis and materials science.
Propiedades
Fórmula molecular |
C21H35BO3S |
|---|---|
Peso molecular |
378.4 g/mol |
Nombre IUPAC |
4-decyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C21H35BO3S/c1-6-7-8-9-10-11-12-13-14-17-15-18(16-23)26-19(17)22-24-20(2,3)21(4,5)25-22/h15-16H,6-14H2,1-5H3 |
Clave InChI |
DFMXMOUTUTXJLZ-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(S2)C=O)CCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


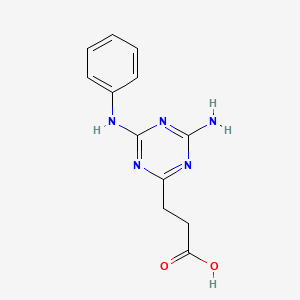
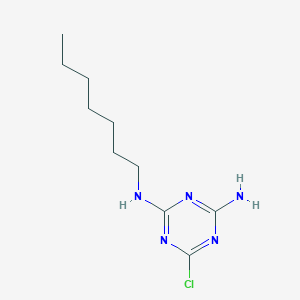
![1-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-(2-imino-3-(4-methylbenzyl)-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B13131894.png)





![6-(Methylthio)benzo[d]isoxazol-3-amine](/img/structure/B13131925.png)
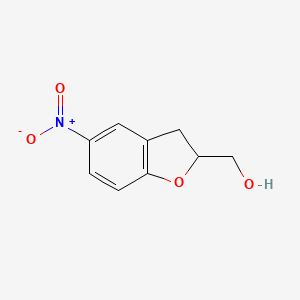

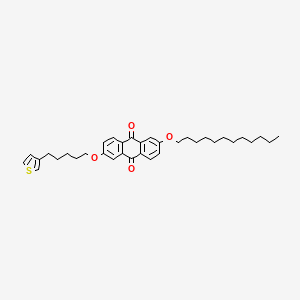
![2-(Methylsulfonyl)thiazolo[4,5-b]pyridine](/img/structure/B13131946.png)

